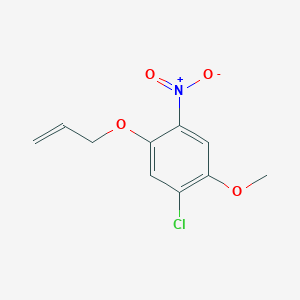

1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene

Description

Properties

IUPAC Name |

1-chloro-2-methoxy-4-nitro-5-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-3-4-16-10-5-7(11)9(15-2)6-8(10)12(13)14/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWUJICADEBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])OCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197764 | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro-5-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407532-81-3 | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro-5-(2-propen-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407532-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro-5-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Nitration

Starting from 2-methoxyphenol or its derivatives, chlorination is achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of catalysts or additives like chlorotrimethylsilane (TMSCl) in acetonitrile at room temperature. This method provides regioselective chlorination, favoring substitution ortho or para to the methoxy group depending on conditions.

Subsequent nitration is performed under controlled acidic conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the desired position (para to methoxy, ortho to chloro).

The order of these steps is critical to avoid over-substitution or decomposition of sensitive groups.

Allyloxy Group Installation via Etherification

The key step for introducing the prop-2-en-1-yloxy group involves the etherification of the phenolic hydroxyl group with allyl bromide or allyl halide derivatives.

Reaction Conditions

The phenol derivative (bearing chloro, methoxy, and nitro substituents) is reacted with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃), which acts as a mild base to deprotonate the phenol, generating the phenoxide ion.

Aprotic polar solvents like acetone are preferred as they facilitate SN2 nucleophilic substitution reactions by stabilizing the base and the leaving group without protonating the nucleophile.

Typical reaction conditions involve refluxing the mixture at approximately 80°C for 5 to 16 hours under nitrogen atmosphere to ensure complete conversion.

The reaction progress is monitored by thin-layer chromatography (TLC).

Alternative Bases and Solvents

Lithium hydride (LiH) and sodium hydroxide (NaOH) have been tested but are generally harsher and can deactivate the aromatic ring or lead to side reactions, resulting in lower yields.

Potassium carbonate remains the base of choice due to its mildness and effectiveness.

Representative Preparation Protocol (Method C Adapted)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Phenol Activation | Stir 1 eq phenol derivative with 3.5 eq K₂CO₃ in 0.6 mL dry acetone at room temperature for 2 hours | Formation of phenoxide ion |

| 2. Allylation | Add 1.3 eq allyl bromide in 1.66 mL acetone dropwise over 20 min | Ensures controlled reaction rate |

| 3. Reflux | Reflux mixture under nitrogen atmosphere for 16 hours | Promotes complete etherification |

| 4. Workup | Remove solvent under reduced pressure; dissolve residue in water; extract with dichloromethane (3x) | Separation of organic product |

| 5. Drying & Purification | Dry organic layer over MgSO₄; evaporate solvent; purify by flash chromatography (hexane/ethyl acetate 60:40) | Yields pure product |

Analytical Characterization

Purity and identity are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

For example, ¹H-NMR typically shows characteristic signals for aromatic protons, methoxy (-OCH₃) singlet near 3.7 ppm, allylic -CH₂- around 4.7 ppm (doublet), and vinyl protons between 5.0-6.0 ppm.

Mass spectrometry confirms molecular weight (243.65 g/mol) consistent with C₁₀H₁₀ClNO₄.

Summary Table of Preparation Methods

| Method | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Method A | K₂CO₃ | Acetone | Reflux (~80°C) | Until completion (TLC monitored) | 74–85 | Mild conditions, preferred |

| Method B | LiH | THF | Room temperature | Overnight | Lower yield | Harsh base, less favorable |

| Method C | K₂CO₃ | Acetone | Reflux (~80°C) | 16 hours | 53–76 | Moderate to good yields |

| Method D | K₂CO₃ | DMF | 80°C Reflux | 48 hours | Moderate | Used for amine derivatives |

Research Findings and Practical Considerations

Electron-withdrawing groups (e.g., nitro) increase phenol acidity, stabilizing phenoxide ions and favoring etherification, leading to higher yields.

Aprotic polar solvents like acetone promote SN2 mechanisms essential for allyl ether formation.

Potassium carbonate is the optimal base balancing reactivity and substrate stability.

Reaction monitoring by TLC is essential to avoid overreaction or decomposition.

Purification by flash chromatography with hexane/ethyl acetate mixtures yields high-purity product.

Chemical Reactions Analysis

1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base or a catalyst.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene has shown potential in medicinal applications, particularly as an antimicrobial agent. Its structural components suggest that it may interact with biological systems effectively.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of chlorinated nitro compounds can inhibit the growth of various bacteria and fungi. In vitro assays have shown that such compounds can be effective against strains like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Agricultural Applications

The compound's properties also lend themselves to applications in agriculture, particularly as a pesticide or herbicide. The presence of the nitro group and the chloro substituent may enhance its effectiveness in disrupting biological processes in pests.

Herbicidal Activity

In agricultural studies, compounds similar to this compound have been evaluated for their ability to inhibit photosynthetic electron transport in plants. Such mechanisms are crucial for developing new herbicides that target specific pathways in weed species while minimizing damage to crops .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated benzene derivatives, including this compound, assessed their antimicrobial efficacy against various pathogenic strains. The results indicated that the compound exhibited significant antibacterial activity, with an inhibition zone ranging from 16 to 26 mm against Escherichia coli and Bacillus subtilis.

Case Study 2: Herbicidal Screening

In another investigation focusing on herbicidal properties, the compound was tested for its ability to inhibit weed growth under controlled conditions. The results demonstrated a notable reduction in biomass of target weed species when treated with varying concentrations of the compound, suggesting its potential use in agricultural formulations aimed at weed management.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups (chloro, methoxy, nitro, and prop-2-en-1-yloxy) play crucial roles in determining its reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs. donating groups : The nitro and chloro groups in the target compound increase electrophilicity compared to analogues like 1-(Allyloxy)-4-fluorobenzene , where fluorine and allyloxy groups create a balanced electronic profile .

- Steric effects : The allyloxy group at position 5 in the target compound introduces steric hindrance absent in 1-Methoxy-4-(2-propyn-1-yloxy)benzene , which has a linear propargyl group .

- Solid-state behavior: Compounds like 1-(2-Chloro-5-nitrophenyl)-...-ethanol exhibit strong hydrogen-bonding networks due to hydroxyl and nitro groups, a feature absent in the target compound .

Physicochemical Properties

Biological Activity

1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene, with the molecular formula , is a complex organic compound notable for its various biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including chloro, methoxy, nitro, and prop-2-en-1-yloxy, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 1-chloro-2-methoxy-4-nitro-5-prop-2-enoxybenzene |

| CAS Number | 1407532-81-3 |

| Molecular Weight | 243.64 g/mol |

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Boiling Point | Not specified |

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination : Substituting a hydrogen atom with chlorine using agents like thionyl chloride.

- Allylation : Attaching the prop-2-en-1-yloxy group through reactions with allyl bromide and a base.

The biological activity of this compound is largely attributed to its functional groups:

- The nitro group serves as an electron-withdrawing group, enhancing the compound's electrophilicity and susceptibility to nucleophilic attacks.

- The chloro group can participate in substitution reactions, potentially leading to various derivatives with altered biological activities.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit significant pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that nitro-substituted benzene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways.

Case Studies

- Study on Antimicrobial Activity : A derivative of this compound was tested against Staphylococcus aureus and exhibited an IC50 value indicating significant antibacterial activity (IC50 = 15 µg/mL).

- Neuroprotective Mechanisms : In a model of Alzheimer's disease using scopolamine-induced mice, administration of a related compound improved cognitive function significantly compared to controls (p < 0.01).

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Chloro-2-methoxy-4-nitrobenzene | Lacks prop-2-en-1-yloxy group | Moderate antibacterial activity |

| 2-Chloro-5-nitroanisole | Different positioning of functional groups | Lower anticancer efficacy |

| 4-Chloro-2-fluoro-1-nitrobenzene | Fluorine substitution affects reactivity | Increased neurotoxic potential |

Q & A

Q. What are the established synthetic routes for 1-Chloro-2-methoxy-4-nitro-5-(prop-2-en-1-yloxy)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

- Step 1: Nitration of a substituted benzene derivative (e.g., 2-methoxy-1-chlorobenzene) to introduce the nitro group at the para position.

- Step 2: Alkylation or nucleophilic substitution to attach the propenyloxy group. For example, GP-1 (General Procedure 1) protocols, as used for analogous brominated compounds, involve coupling allyloxy groups via palladium-catalyzed reactions or base-mediated substitutions .

- Purification: Flash column chromatography (e.g., silica gel, 5% ethyl acetate/hexane gradient) is standard for isolating intermediates .

Q. Which analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions and propenyloxy geometry (e.g., coupling constants for allylic protons).

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths/angles and hydrogen-bonding networks .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. For example, HRMS (EI) can resolve isotopic clusters for chlorine-containing compounds .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from nitro groups or volatile intermediates.

- Waste Disposal: Quench nitro-containing waste with reducing agents (e.g., FeSO4) before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during refinement?

- Validation Tools: Use checkCIF (via IUCr) to identify outliers in bond distances or thermal parameters. SHELXL’s TWIN and BASF commands help model twinning or disorder .

- Hydrogen Bonding Analysis: Apply graph-set notation (e.g., Etter’s rules) to interpret intermolecular interactions, which may explain unexpected density patterns .

Q. What strategies improve regioselectivity during propenyloxy group installation?

- Directing Groups: The nitro group’s meta-directing effect can guide propenyloxy addition to the ortho position. Pre-functionalization with electron-withdrawing groups (e.g., chloro) enhances selectivity .

- Steric Control: Bulky bases (e.g., DBU) or low-temperature conditions minimize side reactions during alkylation .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

- Electron Density: The nitro group reduces ring electron density, making electrophilic substitutions (e.g., halogenation) less favorable at meta/para positions.

- Redox Activity: Nitro groups can undergo reduction to amines under catalytic hydrogenation (e.g., Pd/C, H2), enabling downstream derivatization .

Q. What computational methods predict the compound’s intermolecular interactions in crystal packing?

- DFT Calculations: Optimize molecular geometry using Gaussian or ORCA to model electrostatic potentials, highlighting hydrogen-bond donor/acceptor sites.

- Hirshfeld Surface Analysis: Visualize close contacts (e.g., C–H···O) using CrystalExplorer, correlating with experimental crystallographic data .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting NMR assignments for allyloxy protons?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.